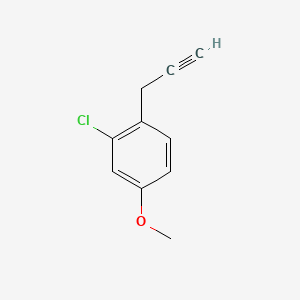
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンは、分子式がC10H9ClOである有機化合物です。これはベンゼンの誘導体であり、ベンゼン環に塩素原子、メトキシ基、プロプ-2-イン-1-イル基が結合しています。
準備方法
合成経路と反応条件
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンの合成には、通常、以下の手順が含まれます。
出発物質: 合成は2-クロロ-4-メトキシベンズアルデヒドから始まります。
プロパルギル化: アルデヒド基は、炭酸カリウムなどの塩基の存在下でプロパルギルブロミドを使用してプロパルギル基に変換されます。
反応条件: 反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、生成物の形成を促進するために高温で行われます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用しますが、より大規模で行われます。連続フロー反応器の使用と最適化された反応条件により、生成物の収率と純度を向上させることができます。
化学反応の分析
反応の種類
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
置換反応: 塩素原子は、アミンやチオールなどの他の求核剤で置換することができます。
酸化反応: プロプ-2-イン-1-イル基は、対応するアルデヒドや酸を生成するように酸化することができます。
還元反応: この化合物は、使用される還元剤に応じて、さまざまな誘導体を生成するように還元することができます。
一般的な試薬と条件
置換: 極性溶媒中のナトリウムアミドやチオ尿素などの試薬。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬。
主な生成物
置換: 2-メトキシ-4-(プロプ-2-イン-1-イル)アニリンの形成。
酸化: 2-クロロ-4-メトキシベンズアルデヒドの形成。
還元: 2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼン誘導体の形成。
科学研究の応用
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 医薬品開発における潜在的な用途と、医薬品化学におけるファーマコフォアとして調査されています。
工業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 1-メトキシ-4-(プロプ-2-イン-1-イロキシ)ベンゼン
- 2,4-ジクロロ-1-(2-プロピニルオキシ)ベンゼン
- 4-メトキシ-N-(プロプ-2-イン-1-イル)ベンゼン-1-スルホンアミド
独自性
2-クロロ-4-メトキシ-1-(プロプ-2-イン-1-イル)ベンゼンは、ベンゼン環に塩素原子とメトキシ基の両方が存在し、プロプ-2-イン-1-イル基があるため、独特です。
類似化合物との比較
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 2,4-Dichloro-1-(2-propynyloxy)benzene
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
2-Chloro-4-methoxy-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, along with a prop-2-yn-1-yl group
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
2-chloro-4-methoxy-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
InChIキー |
BQRKYPHZNYUJOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


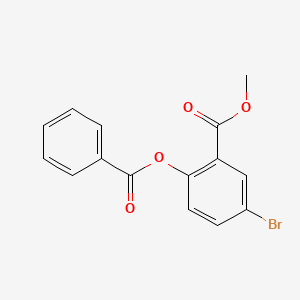


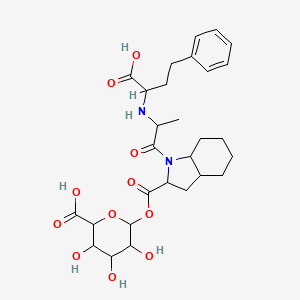
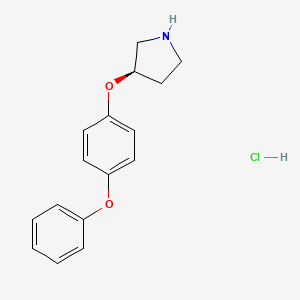
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
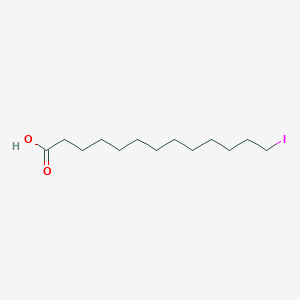
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
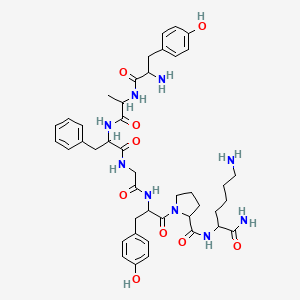
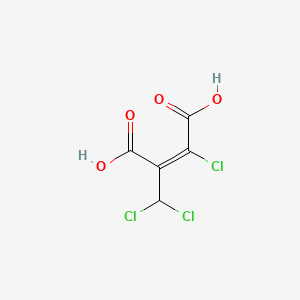
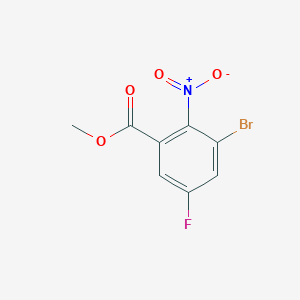
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
